molecular formula C19H21N3O5S2 B2821656 4-(N,N-diallylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide CAS No. 393838-20-5

4-(N,N-diallylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide

Cat. No. B2821656
CAS RN: 393838-20-5
M. Wt: 435.51
InChI Key: VHHJRQFPDDZDMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N,N-diallylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide, also known as DASB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DASB is a sulfonamide derivative and is synthesized through a multistep process.

Scientific Research Applications

Chain-Growth Polycondensation

Yokozawa et al. (2002) explored the synthesis of poly(p-benzamide) with a defined molecular weight and low polydispersity. They utilized phenyl 4-aminobenzoate, yielding poly(p-benzamide) in a chain-growth polycondensation manner. This approach demonstrated the utility of poly(p-benzamide) in the synthesis of block copolymers with controlled molecular weight and polydispersity, opening avenues for the application of such materials in various scientific fields (Yokozawa et al., 2002).

Inhibition of Carbonic Anhydrase Isoforms

Uluset al. (2013) synthesized novel acridine sulfonamide compounds, starting from 4-amino-N-(4-sulfamoylphenyl)benzamide. They investigated these compounds as inhibitors of the metalloenzyme carbonic anhydrase, particularly the cytosolic isoforms hCA I, II, and VII. The study provides insights into the inhibition of these isoforms and elucidates structure-activity relationships, suggesting potential applications in therapeutic contexts (Ulus et al., 2013).

Novel Sulfonamide Derivatives Synthesis

Fahim and Shalaby (2019) focused on synthesizing novel benzenesulfonamide derivatives and their potential in vitro antitumor activity. The study evaluated these compounds against HepG2 and MCF-7 cell lines and explored their interaction against KSHV thymidylate synthase complex. The findings suggest the relevance of these compounds in developing new therapeutic agents (Fahim & Shalaby, 2019).

Aromatic Sulfonamide Inhibitors

Supuran et al. (2013) prepared and assayed three aromatic sulfonamides as inhibitors of carbonic anhydrase isoenzymes hCA I, II, IV, and XII. Their results showed that these compounds exhibited a range of activities for the studied isoenzymes, emphasizing their potential in the development of new inhibitors (Supuran et al., 2013).

properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S2/c1-3-13-22(14-4-2)29(26,27)18-9-5-15(6-10-18)19(23)21-16-7-11-17(12-8-16)28(20,24)25/h3-12H,1-2,13-14H2,(H,21,23)(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHJRQFPDDZDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-diallylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide

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